molecular formula C18H17ClFNO2 B1324853 3-Chloro-4-fluoro-3'-morpholinomethyl benzophenone CAS No. 898791-86-1

3-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1324853
CAS No.: 898791-86-1
M. Wt: 333.8 g/mol
InChI Key: OTPXHBYUEIYAPQ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO2. It is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

The synthesis of 3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone typically involves the reaction of 3-chloro-4-fluorobenzonitrile with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) . The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts to enhance the reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone can be compared with other similar compounds such as:

    3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone: This compound has a similar structure but differs in the position of the morpholinomethyl group.

    3-Chloro-4-fluoro-3’-methyl benzophenone: This compound lacks the morpholinomethyl group, which may affect its chemical properties and applications.

    4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone: This compound has a different substitution pattern, which can influence its reactivity and biological activity.

The uniqueness of 3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone lies in its specific substitution pattern and the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPXHBYUEIYAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643094
Record name (3-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-86-1
Record name Methanone, (3-chloro-4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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